![molecular formula C9H11FO B1419543 2,6-Dimethyl-4-fluorobenzyl alcohol CAS No. 773868-67-0](/img/structure/B1419543.png)
2,6-Dimethyl-4-fluorobenzyl alcohol
Overview
Description
2,6-Dimethyl-4-fluorobenzyl alcohol is a chemical compound with the molecular formula C9H11FO . It contains 22 bonds in total, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-4-fluorobenzyl alcohol includes a six-membered ring, a hydroxyl group, and a primary alcohol . It also contains 6 aromatic bonds and 1 rotatable bond .Scientific Research Applications
Medicine: Antimicrobial Agent Synthesis
2,6-Dimethyl-4-fluorobenzyl alcohol can be utilized in the synthesis of antimicrobial agents. Its structure allows for the incorporation into larger molecules that can disrupt microbial cell walls or interfere with essential bacterial enzymes, potentially leading to new classes of antibiotics .
Material Science: Polymer Modification
In material science, this compound can be used to modify polymers. The fluorine atom can introduce desirable properties such as resistance to solvents and chemicals, making materials suitable for specialized applications like coatings or components in electronic devices .
Environmental Science: Eco-friendly Solvents
The compound’s low toxicity profile makes it a candidate for developing eco-friendly solvents. These solvents can be used in processes that require non-hazardous materials, reducing environmental impact and improving safety in industrial applications .
Analytical Chemistry: Chromatography
2,6-Dimethyl-4-fluorobenzyl alcohol can serve as a standard or a derivatization agent in chromatography. Its unique chemical signature helps in the identification and quantification of complex mixtures, enhancing the accuracy of analytical methods .
Pharmacology: Drug Design
The benzylic alcohol moiety is a common feature in drug molecules. This compound can be a building block in drug design, particularly in creating molecules with improved pharmacokinetic properties due to the presence of the fluorine atom .
Biochemistry: Enzyme Inhibition Studies
Researchers can use 2,6-Dimethyl-4-fluorobenzyl alcohol in enzyme inhibition studies. The compound can bind to active sites or allosteric sites on enzymes, helping to elucidate the mechanism of action and aiding in the design of enzyme inhibitors .
Agriculture: Pesticide Development
The structural features of 2,6-Dimethyl-4-fluorobenzyl alcohol make it a potential precursor in the development of pesticides. Its ability to be easily modified allows for the creation of compounds that are effective against pests while being safe for crops .
Food Industry: Flavor and Fragrance Additive
While not a primary application, the compound’s structural similarity to other aromatic compounds used in flavors and fragrances suggests potential as an additive in the food industry. It could contribute to the creation of new flavors or enhance existing ones with proper modification .
Safety and Hazards
properties
IUPAC Name |
(4-fluoro-2,6-dimethylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQSZVFDOPDBJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666653 | |
Record name | (4-Fluoro-2,6-dimethylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-fluorobenzyl alcohol | |
CAS RN |
773868-67-0 | |
Record name | (4-Fluoro-2,6-dimethylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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